

DiBAC4(5): A Technical Guide to a Potentiometric Fluorescent Probe

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Compound of Interest

Compound Name: DiBAC4(5)

Cat. No.: B15552958

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Introduction

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a lipophilic, anionic, slow-response potentiometric dye widely used in life sciences research. It is a member of the bis-barbituric acid oxonol family of fluorescent probes.[1] These dyes are invaluable tools for monitoring changes in cellular membrane potential in real-time, a critical parameter in numerous physiological processes including ion channel function, signal transduction, and cellular viability.[2][3] **DiBAC4(5)** is particularly useful for measuring relative changes in the membrane potential of non-excitable cells and has found extensive application in high-throughput screening for drug discovery, toxicology studies, and fundamental research into cellular physiology.[1][4] Its "slow-response" characteristic refers to its mechanism, which involves redistribution across the plasma membrane in response to potential changes, leading to substantial and easily detectable fluorescence signal alterations.[2]

Core Fluorescence Properties and Mechanism of Action

DiBAC4(5) operates on a translational mechanism. As an anionic dye, it is largely excluded from cells with a normal, polarized (negative-inside) membrane potential. However, when the cell membrane depolarizes (becomes less negative inside), the dye enters the cell and binds to intracellular proteins and lipid membranes.[4] This binding event leads to a significant enhancement in its fluorescence quantum yield and a red spectral shift.[4] Consequently, an increase in fluorescence intensity directly correlates with cellular depolarization. Conversely, during hyperpolarization (when the membrane potential becomes more negative), the dye is expelled from the cell, resulting in a decrease in fluorescence.[4]

This potential-dependent distribution makes **DiBAC4(5)** a sensitive indicator for events that alter a cell's electrical state, such as the opening or closing of ion channels.[2] Because of their net negative charge, these oxonol dyes are typically excluded from mitochondria, making them superior to some cationic dyes for specifically measuring plasma membrane potential.[4]

Quantitative Fluorescence Data

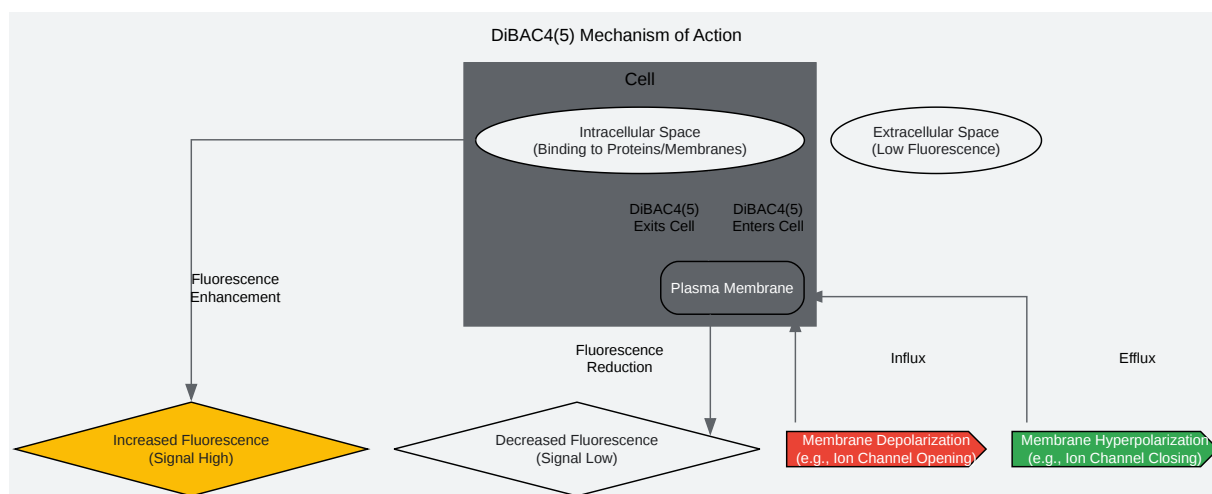
The spectral properties of **DiBAC4(5)** make it compatible with common fluorescence instrumentation, including microscopes, plate readers, and flow cytometers.

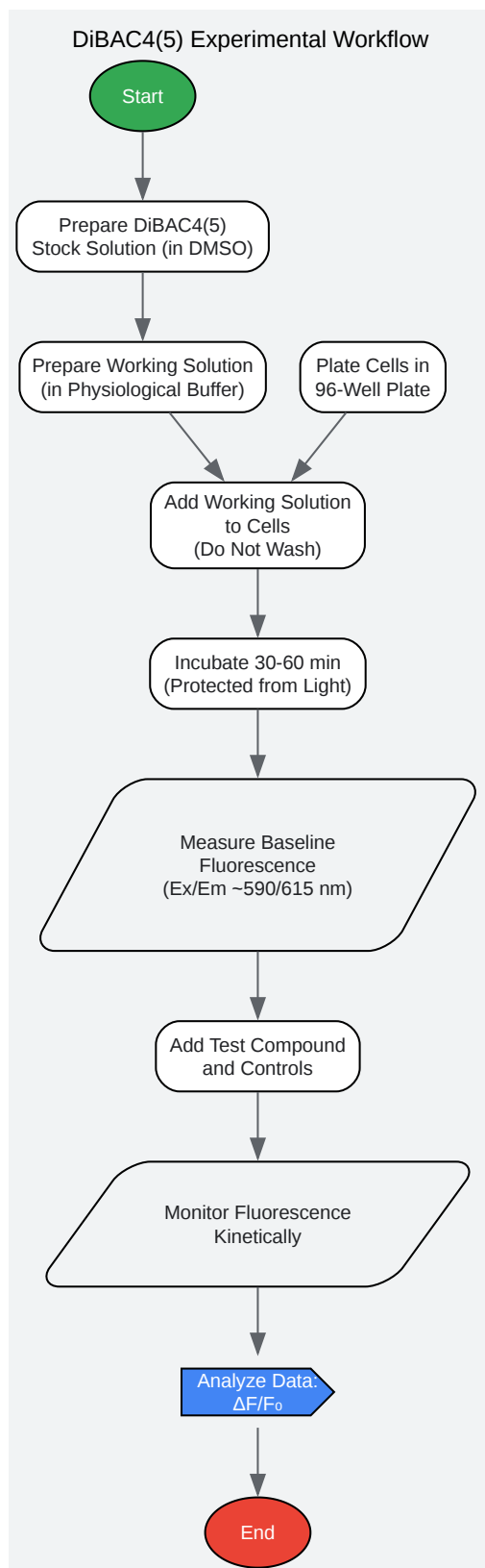
| Property | Value | Solvent/Conditions |
|---|--|---|
| Excitation Maximum (λ_{ex}) | ~590 - 591 nm | Methanol (MeOH) / Dimethyl sulfoxide (DMSO) |
| Emission Maximum (λ_{em}) | ~615 - 616 nm | Methanol (MeOH) / Dimethyl sulfoxide (DMSO) |
| Molar Extinction Coefficient (ϵ) | 160,000 $\text{cm}^{-1}\text{M}^{-1}$ | Methanol (MeOH) |
| Molecular Weight | 542.67 g/mol | - |
| Quantum Yield (Φ) | Environmentally sensitive; increases upon binding to intracellular proteins/membranes. A specific value is not broadly reported. | - |

Note: Spectral properties can exhibit slight variations depending on the solvent and local environment (e.g., binding to cellular components).

Signaling and Detection Pathway

The following diagram illustrates the relationship between the cell's membrane potential and the fluorescence signal generated by **DiBAC4(5)**.





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References

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